molecular formula C25H28N4O2 B11190198 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11190198
M. Wt: 416.5 g/mol
InChI Key: ZXLWSZSLHWVMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that features a tetrahydroisoquinoline moiety, a dihydropyrimidinone core, and an acetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the tetrahydroisoquinoline moiety: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Construction of the dihydropyrimidinone core: This is often done via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the two moieties: The final step involves coupling the tetrahydroisoquinoline and dihydropyrimidinone intermediates under suitable conditions, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Various substitution reactions can be performed to introduce different substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be performed using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and receptor binding due to its structural complexity.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline moiety and have similar biological activities.

    Dihydropyrimidinone derivatives: Compounds with this core structure are known for their diverse biological activities.

Uniqueness

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its combination of the tetrahydroisoquinoline and dihydropyrimidinone moieties, which may confer distinct biological properties not seen in simpler analogs.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H28N4O2/c1-17(2)19-8-10-22(11-9-19)27-23(30)16-29-24(31)14-18(3)26-25(29)28-13-12-20-6-4-5-7-21(20)15-28/h4-11,14,17H,12-13,15-16H2,1-3H3,(H,27,30)

InChI Key

ZXLWSZSLHWVMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.